molecular formula C19H14N4O2 B15147460 3-[2-(4-Imidazol-1-yl-phenyl)-2-oxo-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one

3-[2-(4-Imidazol-1-yl-phenyl)-2-oxo-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one

Cat. No.: B15147460
M. Wt: 330.3 g/mol
InChI Key: CWGNGYNIEMHRGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[2-(4-Imidazol-1-yl-phenyl)-2-oxo-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one (hereafter referred to as Compound A) is a heterocyclic organic molecule featuring a fused dihydroquinoxalin-2-one core. Its structure includes a (Z)-configured ethylidene bridge linking a 4-imidazolylphenyl group to the quinoxalinone system. The imidazole ring introduces nitrogen-rich aromaticity, while the quinoxalinone moiety contributes rigidity and electron-withdrawing characteristics due to its conjugated amide group.

The stereochemistry of the ethylidene bridge ((Z)-configuration) is critical for molecular conformation, influencing intermolecular interactions and binding specificity. Structural determination of such compounds often relies on X-ray crystallography, facilitated by software like SHELX for refinement and analysis .

Properties

Molecular Formula

C19H14N4O2

Molecular Weight

330.3 g/mol

IUPAC Name

3-[2-hydroxy-2-(4-imidazol-1-ylphenyl)ethenyl]-1H-quinoxalin-2-one

InChI

InChI=1S/C19H14N4O2/c24-18(13-5-7-14(8-6-13)23-10-9-20-12-23)11-17-19(25)22-16-4-2-1-3-15(16)21-17/h1-12,24H,(H,22,25)

InChI Key

CWGNGYNIEMHRGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)C=C(C3=CC=C(C=C3)N4C=CN=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Imidazol-1-yl-phenyl)-2-oxo-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one typically involves multi-step organic reactions. One common approach is the condensation reaction between an imidazole derivative and a quinoxaline derivative under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or nickel complexes to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Imidazol-1-yl-phenyl)-2-oxo-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[2-(4-Imidazol-1-yl-phenyl)-2-oxo-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(4-Imidazol-1-yl-phenyl)-2-oxo-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The quinoxaline moiety can intercalate with DNA, disrupting replication and transcription processes. These interactions lead to the compound’s biological effects, such as anticancer activity by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Key Insights from Structural and Electronic Comparisons:

Bioactivity: Quinoxalinone derivatives like Compound A are hypothesized to target metalloenzymes (e.g., kinases) due to imidazole’s metal-binding capacity. Quinolinium salts (I7–I10) often exhibit antimicrobial or anticancer activity via intercalation or charge-based mechanisms .

Solubility: The neutral quinoxalinone core of Compound A may reduce water solubility compared to cationic quinolinium analogs.

Stereochemical Impact : The (Z)-configuration in Compound A likely enforces a planar conformation, optimizing binding pocket occupancy, whereas (E)-isomers could sterically hinder interactions.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing this compound?

The synthesis typically involves multi-step reactions, including condensation of imidazole-substituted ketones with quinoxalinone precursors. Key steps include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred for imine formation and cyclization .
  • Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) is critical for isolating the pure Z-isomer .

Q. Which spectroscopic techniques are most reliable for structural validation?

  • ¹H/¹³C NMR : Assign imidazole protons (δ 7.5–8.5 ppm) and quinoxalinone carbonyl signals (δ 160–170 ppm). The Z-configuration is confirmed by NOESY correlations between the imidazole and quinoxalinone moieties .
  • X-ray crystallography : Resolves tautomeric ambiguities (e.g., keto-enol equilibria) and confirms the Z-geometry . SHELX software is recommended for refining crystallographic data .

Q. How can solubility and stability be optimized for in vitro studies?

  • Solubility : Use DMSO for stock solutions (tested up to 10 mM), with sonication to prevent aggregation.
  • Stability : Store at –20°C under inert gas (argon) to prevent oxidation of the imidazole ring .

Advanced Research Questions

Q. How do substituents on the imidazole ring influence electronic properties and reactivity?

Computational studies (DFT/B3LYP) reveal that electron-withdrawing groups (e.g., nitro) on the imidazole reduce HOMO-LUMO gaps by 0.3–0.5 eV, enhancing electrophilic reactivity. Conversely, electron-donating groups (e.g., methoxy) stabilize the quinoxalinone π-system, altering charge-transfer dynamics .

Q. What strategies resolve contradictions between experimental and computational spectral data?

  • Case example : Discrepancies in ¹³C NMR carbonyl signals (Δδ > 2 ppm) may arise from solvent effects in DFT calculations. Include implicit solvent models (e.g., PCM) for better agreement .
  • Validation : Cross-check with solid-state IR or Raman spectroscopy to confirm hydrogen bonding interactions not modeled in simulations .

Q. How can reaction regioselectivity be controlled during functionalization?

  • Steric vs. electronic effects : Quinoxalinone C-3 is more reactive due to conjugation with the adjacent carbonyl. Use bulky bases (e.g., LDA) to direct substitution to the imidazole N-1 position .
  • Catalytic tuning : Pd-catalyzed cross-coupling at the phenyl ring requires ligands (e.g., SPhos) to suppress competing β-hydride elimination .

Q. What intermolecular interactions dominate crystal packing?

X-ray data reveal:

  • π-π stacking : Between quinoxalinone and imidazole rings (distance: 3.4–3.7 Å).
  • Hydrogen bonds : N–H···O=C interactions (2.8–3.0 Å) stabilize layered structures .
  • Van der Waals forces : Dominant in non-polar solvents, affecting solubility .

Q. How can degradation pathways be characterized under physiological conditions?

  • Accelerated stability testing : Use HPLC-MS to identify hydrolysis products at pH 7.4 (e.g., cleavage of the eth-(Z)-ylidene bond).
  • Kinetic analysis : Pseudo-first-order decay constants (k = 1.2 × 10⁻³ h⁻¹) suggest light-sensitive degradation; recommend amber vials for storage .

Q. What experimental designs improve reproducibility in catalytic applications?

  • DoE (Design of Experiments) : Optimize catalyst loading (5–10 mol%) and temperature (70–90°C) using a central composite design .
  • In-line analytics : Flow chemistry coupled with UV monitoring reduces batch-to-batch variability in imine formation .

Q. How are tautomeric equilibria between keto and enol forms quantified?

  • Variable-temperature NMR : Track enol proton signals (δ 12–14 ppm) to calculate equilibrium constants (Keq ≈ 0.3 at 25°C).
  • Theoretical modeling : TD-DFT predicts a 10:1 keto-enol ratio in solution, validated by UV-Vis absorbance at 320 nm .

Methodological Notes

  • Spectral interpretation : Always compare experimental NMR shifts with computed (GIAO) values for ambiguous protons .
  • Crystallography : Use SHELXL for refining twinned or low-resolution data; apply TWIN/BASF commands for pseudo-merohedral twinning .
  • Data contradictions : Reconcile computational and experimental results by adjusting basis sets (e.g., 6-311++G**) or including dispersion corrections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.